1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

Descripción

Historical Context of Halogenated Nitroaromatic Compounds

The development of halogenated nitroaromatic compounds traces its origins to the early advances in aromatic chemistry during the nineteenth century. Nitrobenzene, the simplest aromatic nitro compound, was first synthesized in 1834 by German chemist Eilhardt Mitscherlich through the treatment of benzene with fuming nitric acid. This landmark achievement established the foundation for nitration chemistry and opened pathways for the synthesis of increasingly complex nitroaromatic derivatives. The commercial production of nitrobenzene began in England in 1856, marking the transition from laboratory curiosity to industrial significance. The nitration process developed during this period employed what became known as mixed acid, a combination of nitric acid and sulfuric acid that generates nitronium ions for electrophilic aromatic substitution.

The evolution toward halogenated nitroaromatic compounds emerged from the recognition that multiple substituents could be introduced onto aromatic rings through sequential reactions. The preparation of 4-nitrochlorobenzene through nitration of chlorobenzene demonstrated the feasibility of combining halogen and nitro functionalities. This compound, prepared industrially by treating chlorobenzene with nitric acid, yields both 2-nitrochlorobenzene and 4-nitrochlorobenzene isomers in approximately a 1:2 ratio, requiring separation through crystallization and distillation techniques. The electron-withdrawing nature of the nitro group was found to activate the aromatic ring toward nucleophilic substitution reactions, making halogenated nitroaromatics valuable synthetic intermediates.

Research into biodegradation pathways for nitroaromatic compounds has revealed that microorganisms have evolved sophisticated mechanisms to metabolize these synthetic molecules despite their relatively recent introduction into the environment. Studies have shown that bacteria such as Pseudomonas pseudoalcaligenes strain JS45 can utilize nitrobenzene as a sole carbon, nitrogen, and energy source through reductive pathways that convert the nitro group to amino functionality. The recalcitrance of nitroaromatic compounds to degradation stems from the electron-withdrawing properties of the nitro group combined with the stability of the benzene ring system.

Significance of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene in Chemical Research

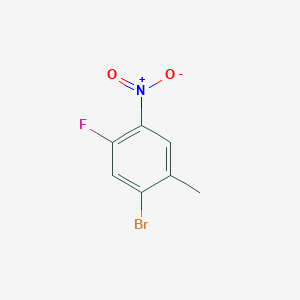

The compound this compound occupies a unique position in contemporary chemical research due to its complex substitution pattern and the resulting electronic effects. This molecule features four distinct substituents arranged on a benzene ring: a bromine atom at position 1, a fluorine atom at position 5, a methyl group at position 2, and a nitro group at position 4. The systematic name reflects the International Union of Pure and Applied Chemistry nomenclature conventions for polysubstituted benzene derivatives, with numbering assigned to minimize the positional indices of the substituents.

The electronic properties of this compound result from the interplay between electron-donating and electron-withdrawing substituents. The nitro group serves as a powerful electron-withdrawing substituent through both inductive and resonance effects, with Hammett sigma values of +0.78 for para positions and +0.71 for meta positions. The fluorine atom, while also electron-withdrawing through inductive effects, exhibits different resonance characteristics compared to the nitro group. The bromine substituent provides moderate electron-withdrawing properties through inductive effects while offering potential sites for nucleophilic substitution reactions. In contrast, the methyl group acts as an electron-donating substituent through hyperconjugation and inductive effects.

| Substituent | Position | Electronic Effect | Hammett Sigma Value |

|---|---|---|---|

| Bromine | 1 | Electron-withdrawing (inductive) | σₘ = +0.39 |

| Methyl | 2 | Electron-donating | σₘ = -0.07 |

| Nitro | 4 | Strongly electron-withdrawing | σₚ = +0.78 |

| Fluorine | 5 | Electron-withdrawing (inductive) | σₘ = +0.34 |

Research applications of this compound span multiple areas of synthetic organic chemistry. The presence of both bromine and fluorine atoms provides opportunities for selective halogen-metal exchange reactions and cross-coupling chemistry. The nitro group can undergo various reduction reactions to yield corresponding amine derivatives, while maintaining selectivity to preserve the halogen substituents under appropriate reaction conditions. Studies have demonstrated that palladium-catalyzed selective hydrogenation can reduce nitro groups to amines while preserving halogen functionalities, making compounds like this compound valuable precursors for pharmaceutical and agrochemical synthesis.

The synthetic utility of this compound extends to its role as a building block in the preparation of more complex molecular architectures. The multiple reactive sites allow for sequential functionalization strategies, enabling chemists to construct elaborate molecular frameworks through step-wise transformations. Recent research has focused on developing methods for selective reduction of halogenated nitroarenes using hydrazine hydrate in the presence of palladium on carbon catalysts, providing access to halogenated anilines with high selectivity.

Classification within Polysubstituted Benzene Derivatives

The systematic classification of this compound requires understanding the nomenclature principles governing polysubstituted aromatic compounds. According to International Union of Pure and Applied Chemistry conventions, this compound belongs to the category of tetrasubstituted benzene derivatives, specifically a halogenated nitroaromatic compound with additional alkyl substitution. The naming protocol involves identifying the principal functional group and numbering the aromatic ring to provide the lowest possible numerical sequence for all substituents.

The substitution pattern of this compound creates a complex electronic environment that influences its chemical reactivity and physical properties. The presence of four different substituent types makes this molecule an excellent model system for studying substituent effects in aromatic chemistry. The electron-withdrawing nitro group at the para position relative to the methyl group creates a push-pull electronic system that can influence reaction outcomes and selectivity patterns.

Within the broader classification scheme for nitroaromatic compounds, this compound represents a mononitro derivative with additional halogen and alkyl functionality. This places it in contrast to simpler nitroaromatic compounds such as nitrobenzene or nitrotoluene isomers, while distinguishing it from polynitroaromatic compounds used in explosives applications. The molecular weight of 234.02 grams per mole reflects the contribution of the heavy bromine atom, while the molecular formula C₇H₅BrFNO₂ indicates the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms.

| Classification Parameter | Description |

|---|---|

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Chemical Abstracts Service Number | 64695-96-1 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Name | 2-bromo-4-fluoro-5-nitrotoluene |

| Substitution Pattern | 1,2,4,5-tetrasubstituted benzene |

| Functional Groups | Halogen (Br, F), Alkyl (CH₃), Nitro (NO₂) |

The structural analysis reveals that this compound adopts a planar configuration characteristic of aromatic systems, with the nitro group maintaining coplanarity with the benzene ring to maximize π-electron delocalization. This planar geometry influences the compound's physical properties and reactivity patterns, particularly in reactions involving electrophilic or nucleophilic aromatic substitution mechanisms. The compound's classification as a polysubstituted aromatic derivative makes it valuable for studying structure-activity relationships and electronic effects in complex molecular systems.

Structure

2D Structure

Propiedades

IUPAC Name |

1-bromo-5-fluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWJXYWJUJFEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695159 | |

| Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-96-1 | |

| Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol) | Starting material |

| 2 | Concentrated sulfuric acid (98%, 50 ml) | Acidic medium for nitration |

| 3 | Potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) | Nitrating agent added portionwise at 0–5 °C |

| 4 | Reaction temperature: 25 °C | Reaction carried out under nitrogen atmosphere for 2 hours |

| 5 | Workup: Quenching in ice water, extraction with ethyl acetate, washing with saturated brine, drying over anhydrous sodium sulfate | Purification by silica gel column chromatography (petroleum ether) to isolate product |

Yield and Purity

- Yield: 54.3% isolated yield after purification

- Purification: Silica gel chromatography using petroleum ether as eluent

- Atmosphere: Nitrogen protection to avoid oxidation or side reactions

This method is referenced in a patent by Shanghai Acebright Pharmaceuticals Group Co., Ltd., indicating industrial applicability and reproducibility.

Alternative and Related Synthetic Approaches

While the direct nitration of 2-bromo-4-fluorotoluene is the main route, related aromatic substitution reactions involving halogenation and diazotization steps provide insight into alternative synthetic strategies for related compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Nitration of 2-bromo-4-fluorotoluene | 2-Bromo-4-fluorotoluene | H2SO4, KNO3, 0–25 °C, 2 h, N2 atmosphere | 54.3 | Silica gel chromatography (petroleum ether) | Industrially scalable, moderate yield |

| Diazotization Bromination (related) | 1-Fluoro-2-amino-3-nitrobenzene | HBr, CuBr catalyst, NaNO2, 0–25 °C, 3-7 h dropwise | ~80 (for related bromo compound) | Extraction, washing, concentration | Multi-step, applicable for complex halogenations |

Detailed Research Findings and Notes

- The nitration reaction is sensitive to temperature and requires an inert atmosphere to prevent side reactions such as oxidation or over-nitration.

- The use of potassium nitrate in concentrated sulfuric acid provides a controlled nitration environment, favoring mononitration at the desired position.

- The reaction time of 2 hours at 25 °C is optimized to balance conversion and selectivity.

- The isolation process involving quenching in ice water and extraction with ethyl acetate ensures removal of inorganic salts and residual acid, critical for product purity.

- Silica gel chromatography using petroleum ether as eluent is effective for isolating the target compound from reaction impurities.

- Yields around 54% indicate moderate efficiency; optimization may be possible by varying reagent ratios, temperature, or nitrating agent.

- Related synthetic methods involving diazotization and halogenation provide alternative routes for structurally similar compounds, and the use of catalysts like cuprous bromide enhances halogenation efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The nitro group can be further modified through reactions such as reduction to an amine or substitution with other electrophiles.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can convert the nitro group to an amine.

Substitution: Reagents like sodium methoxide or potassium thiolate can facilitate nucleophilic substitution reactions.

Major Products:

Aminated Derivatives: Reduction of the nitro group yields 1-bromo-5-fluoro-2-methyl-4-aminobenzene.

Substituted Benzene Derivatives: Nucleophilic substitution can produce various substituted benzene compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene serves as a building block in organic synthesis. It is utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols, enabling the formation of numerous derivatives.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles under suitable conditions.

- Electrophilic Aromatic Substitution: The nitro group can be reduced to an amine or substituted with other electrophiles.

Medicinal Chemistry

The derivatives of this compound are being explored for potential therapeutic applications. Compounds with similar structures have shown promise as anti-inflammatory and anticancer agents. The introduction of fluorine into drug molecules is a common strategy to enhance bioavailability and metabolic stability, making this compound a candidate for further medicinal chemistry studies .

Material Science

In material science, this compound is investigated for its potential to develop new materials with specific electronic or optical properties. The combination of the electron-withdrawing nitro group and the fluorine atom may influence properties like conductivity and thermal stability, which are crucial for applications in electronics and photonics .

Chemical Reactions Analysis

The compound undergoes various chemical reactions that facilitate its application in different domains:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Bromine can be replaced by amines or thiols under appropriate conditions. |

| Electrophilic Aromatic Substitution | Nitro group can be reduced to an amine or substituted with other electrophiles. |

| Reduction | Catalytic hydrogenation or reducing agents can convert the nitro group to an amine. |

Case Studies and Research Findings

Research indicates that this compound has been utilized in various experimental setups:

- Synthesis of Aminated Derivatives: Reduction of the nitro group yields 1-bromo-5-fluoro-2-methyl-4-aminobenzene, which has potential applications in pharmaceuticals.

- Material Development: Investigations into its use as a precursor for new materials highlight its ability to influence conductivity and thermal properties.

- Medicinal Applications: Studies exploring derivatives have shown potential anti-inflammatory effects, warranting further investigation into their mechanisms of action .

Mecanismo De Acción

The mechanism of action of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene in chemical reactions involves its functional groups:

Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.

Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, facilitated by the electron-withdrawing effects of the nitro and fluoro groups.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table summarizes structural and molecular differences between 1-bromo-5-fluoro-2-methyl-4-nitrobenzene and analogous compounds:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at position 4 in the target compound strongly deactivates the ring, directing electrophilic substitution to meta positions. In contrast, 1-bromo-4-fluoro-2-methyl-5-nitrobenzene (nitro at position 5) exhibits altered regioselectivity due to the nitro group's meta-directing influence .

- Steric Effects: The methyl group at position 2 introduces steric hindrance, which is absent in 5-bromo-1-chloro-2-fluoro-3-nitrobenzene , where chlorine occupies position 1 .

- Halogen Comparisons: Bromine (Br) provides a better leaving group than chlorine (Cl) in nucleophilic aromatic substitution, as seen in 1-bromo-4-chloro-2-fluoro-5-nitrobenzene .

Actividad Biológica

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It features a bromine atom at the first position, a fluorine atom at the fifth position, a methyl group at the second position, and a nitro group at the fourth position of the benzene ring. This unique arrangement contributes to its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of both bromine and fluorine atoms enhances its lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins. Such interactions may modulate enzymatic activities or receptor functions, leading to various biological effects.

Comparative Biological Activity

To illustrate the potential differences in biological activity among similar compounds, the following table summarizes key structural features and their implications for activity:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Bromine and Fluorine substitutions | Potential enzyme inhibition |

| 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene | Chlorine instead of Bromine | Varies in reactivity and biological effects |

| Trifluoromethyl derivatives | Multiple Fluorine atoms | Enhanced potency against various targets |

This comparison highlights how variations in substituents can affect chemical behavior and potential applications.

Inhibition Studies

While direct studies on this compound are scarce, related compounds have been investigated for their interactions with biological targets. For example, fluorinated derivatives have shown improved binding affinities toward histone deacetylases (HDACs), which are critical in cancer biology. The incorporation of fluorine has been linked to increased potency in inhibiting HDAC activity across several cancer cell lines .

Cellular Assays

In cellular assays, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that fluorinated analogs exhibit lower IC50 values, suggesting higher efficacy in inhibiting cell proliferation compared to non-fluorinated versions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, and how can purity be ensured?

- Methodology : The synthesis typically involves sequential nitration, halogenation (bromination/fluorination), and methylation steps. For example, bromination of fluorinated intermediates must account for directing effects of substituents (e.g., nitro groups meta-direct bromination). Purification via recrystallization in polar aprotic solvents (e.g., DMF) or column chromatography is critical. Purity validation requires GC-MS for volatile impurities and HPLC for non-volatile byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : and NMR identify substituent positions (e.g., methyl at C2, nitro at C4). Aromatic proton splitting patterns distinguish fluorine and bromine effects .

- IR : Nitro group absorption (~1520 cm) and C-Br stretching (~600 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M] at m/z 247) and isotopic patterns for bromine (1:1 ratio for /) validate the structure .

Q. How does the methyl group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodology : The methyl group at C2 is ortho/para-directing but sterically hinders substitution. Competitive directing effects between methyl (activating) and nitro (deactivating) groups can be studied via kinetic experiments. For example, bromination under varying temperatures reveals preferential substitution at C5 due to nitro’s meta-directing dominance .

Advanced Research Questions

Q. What strategies optimize regioselectivity in synthesizing halogenated derivatives of this compound?

- Methodology :

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles (e.g., Br) .

- Protecting Groups : Temporarily protect the nitro group (e.g., with acetyl) to alter directing effects during fluorination .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict reactive sites based on electron density maps .

Q. How can crystallographic data resolve ambiguities in substituent positioning for structurally similar derivatives?

- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines bond lengths and angles. For example, the C-Br bond (~1.89 Å) and C-NO (~1.48 Å) distances distinguish substitution patterns. Twinning or disorder in crystals requires SHELXD for structure solution .

Q. What analytical approaches identify and quantify degradation byproducts under varying storage conditions?

- Methodology :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C) and humidity (75% RH) for 4–8 weeks.

- LC-MS/MS : Detect hydrolyzed products (e.g., 5-fluoro-2-methyl-4-nitrobenzoic acid) via fragmentation patterns .

- NMR Kinetics : Track nitro group reduction to amine under UV light using NMR .

Q. How do solvent polarity and proticity affect its reactivity in SNAr (nucleophilic aromatic substitution) reactions?

- Methodology :

- Solvent Screening : Compare DMSO (polar aprotic) vs. ethanol (protic). In DMSO, nitro groups enhance ring activation, accelerating substitution at C1 or C3.

- Kinetic Isotope Effects : Use DO to probe rate-determining steps in hydroxide-mediated reactions .

Contradictions and Resolutions

-

Contradiction : reports high antimicrobial activity for 4-bromo-5-fluoro-2-nitrophenol, but no data exists for the target compound.

- Resolution : Use disk diffusion assays (e.g., against E. coli) to test the compound, comparing zone-of-inhibition diameters with known analogs.

-

Contradiction : and report conflicting solubility data for brominated aromatics.

- Resolution : Conduct Hansen solubility parameter calculations to predict optimal solvents for recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.